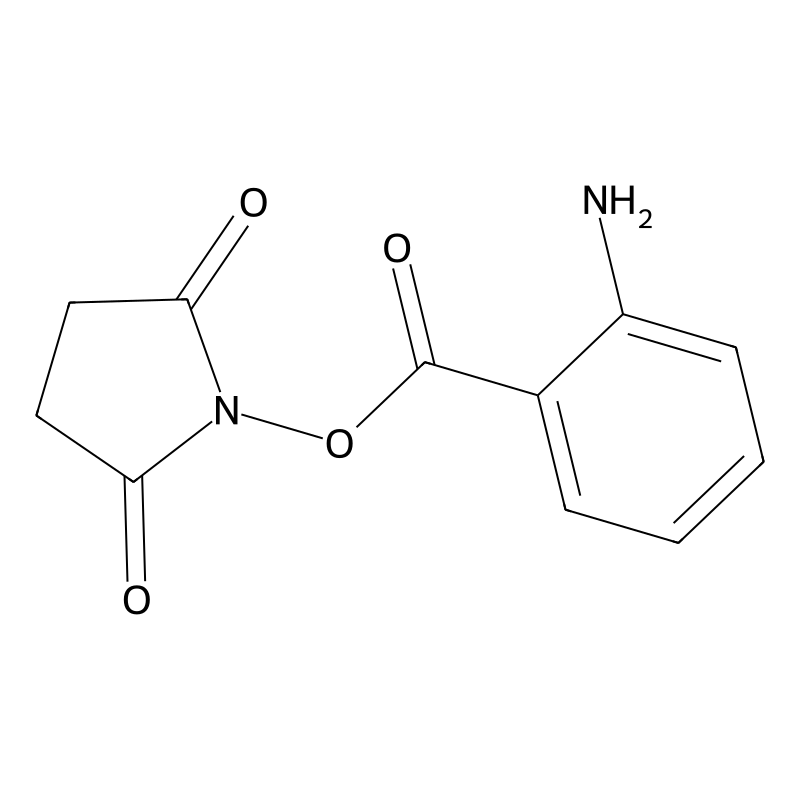

N-(o-Aminobenzoyloxy)succinimide

Catalog No.

S597796

CAS No.

55668-30-9

M.F

C11H10N2O4

M. Wt

234.21 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

55668-30-9

Product Name

N-(o-Aminobenzoyloxy)succinimide

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-aminobenzoate

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

InChI

InChI=1S/C11H10N2O4/c12-8-4-2-1-3-7(8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6,12H2

InChI Key

DRXOKQWAMJXUJN-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2N

Synonyms

N-(2-aminobenzoyloxy)succinimide, N-(o-aminobenzoyloxy)succinimide, ortho-ABS

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2N

N-(o-Aminobenzoyloxy)succinimide is an organic chemical compound with the formula C11H10N2O5. This compound is widely used in diverse scientific experiments, and in different industries due to its unique properties. It is produced by combining o-Aminobenzoic acid with succinic anhydride in the presence of an organic base. The compound has a white to off-white crystalline powder, and its molecular weight is 246.21 g/mol. In this paper, we will explore the various aspects of N-(o-Aminobenzoyloxy)succinimide, including its properties, synthesis, analytical methods, biological properties, safety in scientific experiments, and potential implications for research and industry.

N-(o-Aminobenzoyloxy)succinimide, also referred to as N-(Benzyloxy)carbonyloxy) succinimide or o-Aminobenzoyl-O-carbonylhydroxylamine, is an organic compound that belongs to a class of compounds known as imides. These compounds have a common functional group that is characterized by carbonyl oxygen atoms linked to adjacent nitrogen atoms via a rigid ring structure. Succinimides are often used as starting materials in the synthesis of various organic compounds.

N-(o-Aminobenzoyloxy)succinimide is an odourless, white to off-white crystalline solid with a melting point of 128-135°C. It is soluble in most organic solvents such as dichloromethane, chloroform, and acetonitrile, and it is sparingly soluble in water. The compound has a neutral pH (around 7) in aqueous solutions. N-(o-Aminobenzoyloxy)succinimide is stable under normal conditions and does not react with moisture, mild acids, and bases.

N-(o-Aminobenzoyloxy)succinimide is synthesized by the reaction of o-Aminobenzoic acid with succinic anhydride in the presence of triethylamine. The reaction proceeds through the formation of an intermediate, N-(o-Aminobenzoyl)succinamic acid, which is then treated with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, N-(o-Aminobenzoyloxy)succinimide. The purity and identity of the compound can be confirmed by various analytical techniques such as IR spectroscopy, NMR spectroscopy, and HPLC.

Several analytical methods are commonly used to characterize N-(o-Aminobenzoyloxy)succinimide. These include the following techniques:

1) Infrared spectroscopy: This technique is used to detect the presence of functional groups in a chemical compound. In the case of N-(o-Aminobenzoyloxy)succinimide, IR spectroscopy can be used to detect the carbonyl group, amide group, and phenyl group present in the molecule.

2) Nuclear Magnetic Resonance Spectroscopy (NMR): This technique is used to determine the structure and identity of a compound. 1H and 13C NMR spectroscopy can be used to determine the carbon and hydrogen atoms present in the molecule, and their relative positions.

3) High-Performance Liquid Chromatography (HPLC): This technique is used to separate, identify, and quantify various organic compounds. In the case of N-(o-Aminobenzoyloxy)succinimide, HPLC can be used to determine the purity of the compound, its retention time, and peak area.

1) Infrared spectroscopy: This technique is used to detect the presence of functional groups in a chemical compound. In the case of N-(o-Aminobenzoyloxy)succinimide, IR spectroscopy can be used to detect the carbonyl group, amide group, and phenyl group present in the molecule.

2) Nuclear Magnetic Resonance Spectroscopy (NMR): This technique is used to determine the structure and identity of a compound. 1H and 13C NMR spectroscopy can be used to determine the carbon and hydrogen atoms present in the molecule, and their relative positions.

3) High-Performance Liquid Chromatography (HPLC): This technique is used to separate, identify, and quantify various organic compounds. In the case of N-(o-Aminobenzoyloxy)succinimide, HPLC can be used to determine the purity of the compound, its retention time, and peak area.

N-(o-Aminobenzoyloxy)succinimide has been studied for its biological properties, particularly its ability to act as a peptide coupling agent. In peptide synthesis, N-(o-Aminobenzoyloxy)succinimide is used as an activating reagent for carboxylic acids, which react with amino acids to form peptides. The compound is also used in the surface modification of nanoparticles, which can enhance their biocompatibility and improve their cellular uptake.

N-(o-Aminobenzoyloxy)succinimide is generally considered safe and non-toxic, according to various studies. However, the compound's toxicity can increase at high concentrations or with prolonged exposure. It is therefore recommended to use appropriate protective equipment and ventilation systems when handling the compound in scientific experiments.

N-(o-Aminobenzoyloxy)succinimide has a wide range of applications in scientific experiments, including:

1) Peptide synthesis: the compound is used as a coupling agent to bond amino acids and form peptides.

2) Surface modification of nanoparticles: N-(o-Aminobenzoyloxy)succinimide is used to modify the surface of nanoparticles, leading to their enhanced biocompatibility, increased stability, and improved cellular uptake.

3) Biosensing: The compound is used in biosensors, such as glucose sensors, to detect various biomolecules accurately.

1) Peptide synthesis: the compound is used as a coupling agent to bond amino acids and form peptides.

2) Surface modification of nanoparticles: N-(o-Aminobenzoyloxy)succinimide is used to modify the surface of nanoparticles, leading to their enhanced biocompatibility, increased stability, and improved cellular uptake.

3) Biosensing: The compound is used in biosensors, such as glucose sensors, to detect various biomolecules accurately.

Research on N-(o-Aminobenzoyloxy)succinimide is ongoing, with various studies aimed at exploring its potential applications in diverse fields. Besides, researchers are working on developing new synthetic methods for the compound and improving its biological properties.

N-(o-Aminobenzoyloxy)succinimide has significant potential in different fields of research and industry, including:

1) Biomedical research: The compound can be used in developing new biosensors, drug delivery systems, and diagnostic tools.

2) Material science: N-(o-Aminobenzoyloxy)succinimide can be used to modify nanoparticles and enhance their physical and chemical properties.

3) Chemical industry: The compound can be used as an activating reagent in organic synthesis to produce various organic compounds and polymers.

1) Biomedical research: The compound can be used in developing new biosensors, drug delivery systems, and diagnostic tools.

2) Material science: N-(o-Aminobenzoyloxy)succinimide can be used to modify nanoparticles and enhance their physical and chemical properties.

3) Chemical industry: The compound can be used as an activating reagent in organic synthesis to produce various organic compounds and polymers.

Despite the many potential applications of N-(o-Aminobenzoyloxy)succinimide, some limitations need to be addressed in the future. For instance, the compound's synthesis process involves the use of toxic reagents, which can cause environmental pollution. Researchers need to develop green synthetic methods for the compound that are environmentally friendly and cost-effective.

There are several possible future directions for research on N-(o-Aminobenzoyloxy)succinimide, which include:

1) Developing new synthetic methods that are cost-effective, efficient, and environmentally friendly.

2) Exploring the biocompatibility and toxicity of the compound on different cell types and organisms to develop safer and more effective biomedical applications.

3) Using N-(o-Aminobenzoyloxy)succinimide in other scientific experiments to discover new areas of application.

There are several possible future directions for research on N-(o-Aminobenzoyloxy)succinimide, which include:

1) Developing new synthetic methods that are cost-effective, efficient, and environmentally friendly.

2) Exploring the biocompatibility and toxicity of the compound on different cell types and organisms to develop safer and more effective biomedical applications.

3) Using N-(o-Aminobenzoyloxy)succinimide in other scientific experiments to discover new areas of application.

In conclusion, N-(o-Aminobenzoyloxy)succinimide is an important organic compound with unique physical and chemical properties. It is used in diverse scientific experiments and various fields of research, including biomedical research, material science, and chemical industry. Future studies should focus on developing new synthetic methods for the compound, improving its biological properties, and exploring new areas of application.

XLogP3

0.8

Other CAS

55668-30-9

Wikipedia

N-(2-Aminobenzoyloxy)succinimide

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds